Clopamide

Vue d'ensemble

Description

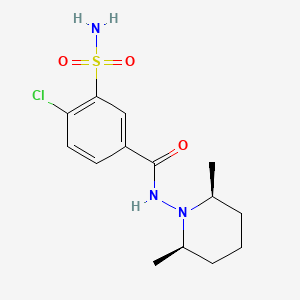

Le clopamide est un composé diurétique de la famille des pipéridines, de formule chimique C14H20ClN3O3S et de masse molaire 345,84 g·mol−1 . Il est couramment utilisé comme diurétique oral ayant une activité antihypertensive . Le this compound est classé comme un diurétique de type thiazidique et fonctionne de manière similaire aux diurétiques thiazidiques .

Méthodes De Préparation

La synthèse du clopamide implique la formation de ses principaux groupes fonctionnels : un cycle pipéridine et un groupe sulfamoylbenzamide . La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Fixation du groupe sulfamoylbenzamide : Le groupe sulfamoylbenzamide est introduit par sulfonation suivie de réactions de formation d'amide.

Les méthodes de production industrielle du this compound consistent à optimiser ces voies de synthèse pour obtenir des rendements et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour garantir l'obtention efficace du produit souhaité .

Analyse Des Réactions Chimiques

Le clopamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du this compound.

Substitution : Le this compound peut subir des réactions de substitution, où des atomes ou groupes spécifiques sont remplacés par d'autres atomes ou groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des solvants appropriés. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé dans l'étude des structures cristallines et des polymorphes.

Biologie : Le this compound est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments diurétiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant le symporteur sodium-chlorure dans le tube contourné distal du néphron . Cette inhibition interfère avec la réabsorption du chlorure de sodium, ce qui entraîne une augmentation de l'excrétion du chlorure de sodium et de l'eau. Par conséquent, le this compound réduit le volume sanguin et la pression artérielle .

Applications De Recherche Scientifique

Pharmacological Properties

Clopamide functions similarly to thiazide diuretics, inhibiting sodium reabsorption in the renal tubules, which leads to increased excretion of sodium and water. This mechanism is crucial for its antihypertensive effects. The drug's structure is characterized by a piperidine and sulfamoylbenzamide moiety, which contributes to its biological activity.

Treatment of Hypertension

This compound is indicated for the treatment of hypertension, particularly in patients who require a diuretic effect to manage their blood pressure levels effectively. Studies have shown that this compound can be effective when used alone or in combination with other antihypertensive agents.

- Case Study : A clinical trial involving 90 patients demonstrated that a combination of this compound (10 mg) with pindolol (10 mg) resulted in significant reductions in blood pressure without adversely affecting cardiac output .

Management of Edema

The drug is also prescribed for managing edema associated with conditions such as heart failure, nephrosis, chronic kidney disease, and cirrhosis. This compound helps alleviate fluid retention, improving patient comfort and quality of life.

- Clinical Insight : In patients with heart failure, this compound has been shown to reduce fluid overload effectively, leading to improved symptoms and functional status .

Pharmacokinetics and Metabolism

This compound undergoes hepatic metabolism with renal excretion of its metabolites. The pharmacokinetic profile indicates that it has a relatively long half-life, allowing for once-daily dosing, which enhances patient compliance.

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as dizziness, nausea, hyperglycemia, and hypokalemia. Monitoring electrolyte levels is essential during treatment to prevent complications.

Research Findings

Recent studies have explored the photodegradation of this compound and its implications for safety and efficacy:

- Photodegradation Study : Research indicates that this compound can undergo photochemical reactions leading to the formation of potentially harmful metabolites under certain conditions . This finding emphasizes the need for careful storage and handling of the drug.

Data Tables

The following table summarizes key data regarding the applications of this compound:

Mécanisme D'action

Clopamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition interferes with the reabsorption of sodium chloride, leading to increased excretion of sodium chloride and water. As a result, this compound reduces blood volume and blood pressure .

Comparaison Avec Des Composés Similaires

Le clopamide est similaire à d'autres diurétiques de type thiazidique, tels que l'hydrochlorothiazide et la chlorthalidone . Le this compound a une structure chimique unique avec un cycle pipéridine et un groupe sulfamoylbenzamide, ce qui le distingue des autres diurétiques . Cette structure unique contribue à ses propriétés pharmacologiques spécifiques et à ses applications thérapeutiques .

Des composés similaires comprennent :

- Hydrochlorothiazide

- Chlorthalidone

- Indapamide

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs effets pharmacologiques spécifiques .

Activité Biologique

Clopamide, a sulfonamide derivative, is primarily used as a diuretic for the treatment of hypertension and edema. Its chemical structure is characterized by a piperidine ring and a sulfamoylbenzamide moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, side effects, and recent research findings.

This compound acts as a thiazide-like diuretic, primarily inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in decreased blood volume and blood pressure. The diuretic effect is mediated through the following pathways:

- Inhibition of Na+/Cl- cotransporter: this compound blocks the sodium-chloride symporter in the renal tubules, leading to enhanced natriuresis.

- Alteration of electrolyte balance: The use of this compound can result in hypokalemia (low potassium levels), which is a common side effect associated with sulfonamide-type diuretics .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical efficacy:

- Absorption: this compound is poorly soluble in water, which affects its bioavailability. It forms suspensions in aqueous solutions, complicating absorption .

- Metabolism: Studies indicate that this compound undergoes phase I metabolism, leading to various metabolites that may retain some biological activity .

- Excretion: The drug is primarily excreted via renal pathways, necessitating dosage adjustments in patients with impaired kidney function .

Side Effects

The administration of this compound can lead to several side effects:

- Electrolyte Imbalance: Commonly causes hypokalemia, which can lead to muscle weakness and arrhythmias.

- Other Effects: Patients may experience dizziness, nausea, headaches, hyperglycemia, and dry mouth .

Recent Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

- Photodegradation Studies: Research has shown that this compound can undergo photodegradation when exposed to UV light, resulting in two significant products. These photoproducts exhibit altered biological activity compared to the parent compound .

- Clinical Studies on Efficacy: A clinical study involving 19 patients evaluated changes in serum potassium and urinary potassium content before and after this compound administration. Results indicated significant alterations in potassium levels over time, highlighting the drug's impact on electrolyte balance .

- Metal Complexation Effects: this compound has been studied for its ability to form complexes with metal ions such as copper(II). These complexes may enhance its biological activity compared to the free ligand due to improved solubility and bioavailability .

Data Table: Summary of this compound's Biological Activity

| Parameter | Description |

|---|---|

| Chemical Structure | Piperidine and sulfamoylbenzamide moiety |

| Mechanism | Inhibition of Na+/Cl- cotransporter |

| Primary Use | Treatment of hypertension and edema |

| Common Side Effects | Hypokalemia, dizziness, nausea, hyperglycemia |

| Metabolism | Phase I metabolism producing active metabolites |

| Excretion | Primarily renal |

| Photodegradation | Alters biological activity; potential photosensitivity |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- A study reported that combining this compound with pindolol effectively managed blood pressure without adversely affecting cardiac output in patients with hypertension .

- Another investigation highlighted the importance of monitoring potassium levels during treatment due to the risk of hypokalemia associated with long-term use .

Propriétés

IUPAC Name |

4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXHRAWDUMTPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022847 | |

| Record name | Clopamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-54-4 | |

| Record name | Clopamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.